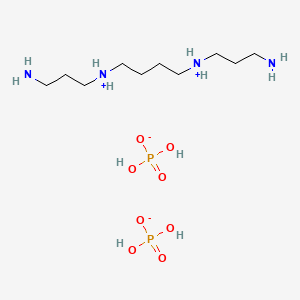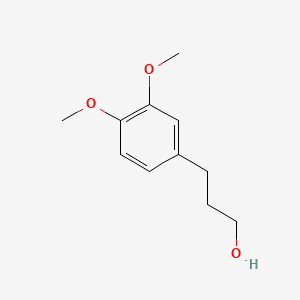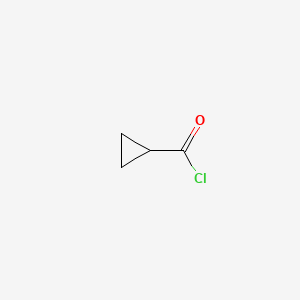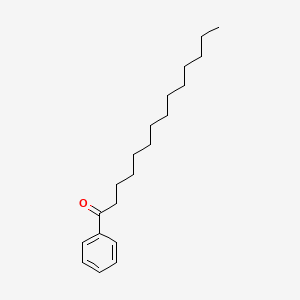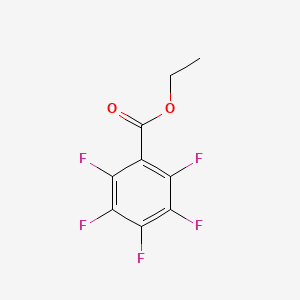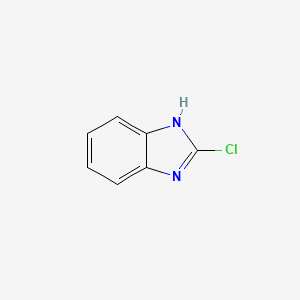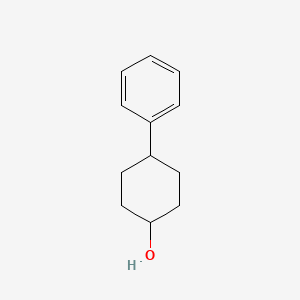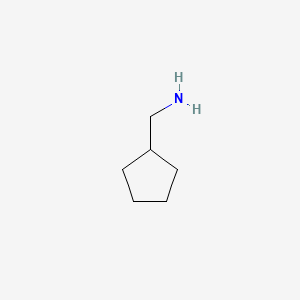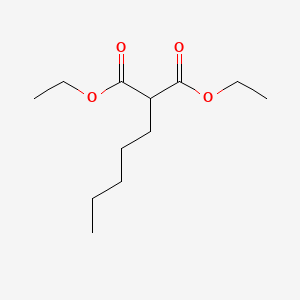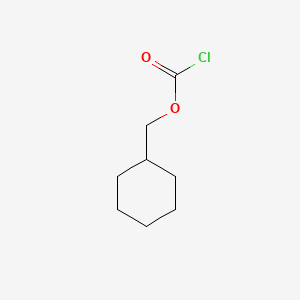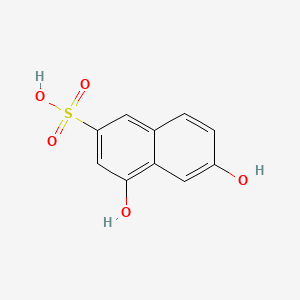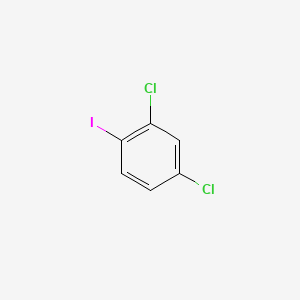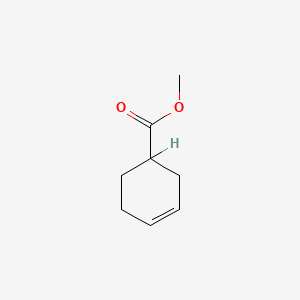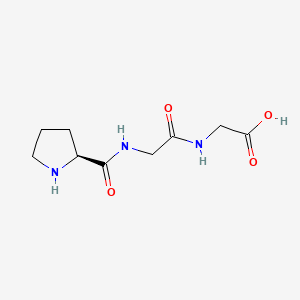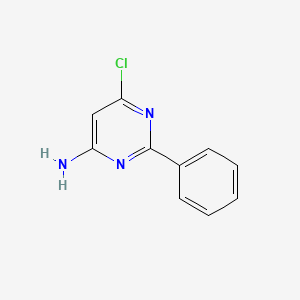
6-Chloro-2-phenylpyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-2-phenylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H8ClN3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Wirkmechanismus
Target of Action
6-Chloro-2-phenyl-4-pyrimidinamine is a compound used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-phenyl-4-pyrimidinamine. For instance, it has been studied for its effects on ecosystems and its role in pollution management. .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-phenyl-4-pyrimidinamine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound interacts with enzymes such as protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions often involve binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
6-Chloro-2-phenyl-4-pyrimidinamine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a potent inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently misregulated in diffuse large B-cell lymphoma (DLBCL) . By blocking the interaction of BCL6 with its corepressors, 6-Chloro-2-phenyl-4-pyrimidinamine reactivates BCL6 target genes in a dose-dependent manner, leading to the inhibition of DLBCL cell proliferation both in vitro and in vivo .
Molecular Mechanism
At the molecular level, 6-Chloro-2-phenyl-4-pyrimidinamine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It specifically targets protein kinases, binding to their active sites and preventing the transfer of phosphate groups from ATP to amino acid residues in protein substrates . This inhibition disrupts cellular signaling processes, leading to altered cell growth, differentiation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-phenyl-4-pyrimidinamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2-phenyl-4-pyrimidinamine remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-phenyl-4-pyrimidinamine vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and suppresses tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
6-Chloro-2-phenyl-4-pyrimidinamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall bioactivity . Specific enzymes responsible for the metabolism of 6-Chloro-2-phenyl-4-pyrimidinamine have been identified, and their interactions with the compound play a crucial role in determining its pharmacokinetic properties.
Transport and Distribution
Within cells and tissues, 6-Chloro-2-phenyl-4-pyrimidinamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 6-Chloro-2-phenyl-4-pyrimidinamine are essential for its bioavailability and effectiveness in targeting specific enzymes and proteins.
Subcellular Localization
The subcellular localization of 6-Chloro-2-phenyl-4-pyrimidinamine influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with target enzymes and proteins, thereby modulating its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylpyrimidin-4-amine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of 2-phenylpyrimidin-4-amine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-phenylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrimidin-4-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Bromo-2-phenylpyrimidin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
6-Chloro-2-phenylpyrimidin-4-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
Eigenschaften
IUPAC Name |
6-chloro-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJJLBDMKBGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312199 | |
| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90799-81-8 | |
| Record name | 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
